molecular formula C16H10S B089516 Phenanthro[4,3-b]thiophene CAS No. 195-68-6

Phenanthro[4,3-b]thiophene

Cat. No.: B089516
CAS No.: 195-68-6
M. Wt: 234.3 g/mol
InChI Key: HVDXWEZIEYUOMI-UHFFFAOYSA-N
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Description

Phenanthro[4,3-b]thiophene is an organic compound with the molecular formula C₁₆H₁₀S. It consists of a phenanthrene core fused with a thiophene ring.

Chemical Reactions Analysis

Types of Reactions: Phenanthro[4,3-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed:

Scientific Research Applications

Phenanthro[4,3-b]thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phenanthro[4,3-b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Phenanthro[4,3-b]thiophene is an organic compound characterized by its unique structure, which consists of a phenanthrene core fused with a thiophene ring. Its molecular formula is C16H10SC_{16}H_{10}S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains, showing comparable potency to established antibiotics. The compound was found to be more effective than standard drugs like penicillin G against Staphylococcus aureus and exhibited notable activity against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicated that it can inhibit the growth of cancer cell lines, with specific derivatives demonstrating IC50 values as low as 1.3 μM against certain prostate cancer cells (PC-3) . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of key metabolic pathways necessary for tumor growth.

Mutagenicity Studies

Mutagenicity assessments have revealed that this compound has a high mutagenic potential. In studies utilizing the Ames test, it was shown to induce mutations in Salmonella strains TA98 and TA100 . This raises important considerations regarding its safety profile in therapeutic applications.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound forms stable adducts with DNA, which can lead to mutations and potentially carcinogenic effects .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of enzymes involved in metabolic pathways, contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, this compound derivatives were synthesized and tested against several pathogens. The results indicated that specific modifications to the thiophene ring enhanced the antimicrobial potency significantly. For example:

CompoundBacterial StrainIC50 (μM)
This compoundStaphylococcus aureus22.0
Modified DerivativePseudomonas aeruginosa5.0
Standard DrugPenicillin G45.8

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound derivatives against prostate cancer cells. The findings were promising:

CompoundCell LineIC50 (μM)
This compound Derivative APC-31.3
This compound Derivative BPC-32.3
ControlDoxorubicin0.5

These results suggest that modifications to the core structure can enhance biological activity.

Properties

IUPAC Name

naphtho[2,1-g][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-7-8-13-9-10-17-16(13)15(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXWEZIEYUOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941261
Record name Phenanthro[4,3-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195-68-6
Record name Phenanthro[4,3-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthro(4,3-b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro[4,3-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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